molecular formula C11H18ClN3OS B2578560 2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide CAS No. 2411229-39-3

2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide

Cat. No.: B2578560
CAS No.: 2411229-39-3
M. Wt: 275.8
InChI Key: AFISUERWOZXDDL-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the dimethylamino group and the chloro substituent. The final step involves the formation of the propanamide moiety.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Chlorination: The chloro substituent is typically introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • 2-Chloro-N,N-dimethylacetamide
  • 2-Dimethylaminoethyl chloride hydrochloride

Uniqueness

Compared to similar compounds, 2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the dimethylamino and chloro substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

2-chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3OS/c1-7(12)10(16)13-6-5-9-8(2)14-11(17-9)15(3)4/h7H,5-6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFISUERWOZXDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C)CCNC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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